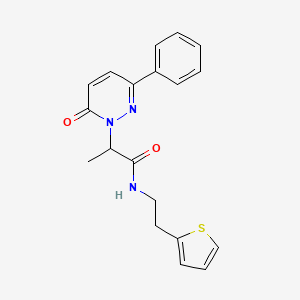

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

説明

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a pyridazinone derivative characterized by a phenyl group at the 3-position of the pyridazinone core, a propanamide linker, and a 2-(thiophen-2-yl)ethyl substituent on the amide nitrogen. Pyridazinones are recognized for diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties . The thiophene moiety in this compound may enhance bioavailability or target selectivity, as seen in structurally related molecules .

特性

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-thiophen-2-ylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-14(19(24)20-12-11-16-8-5-13-25-16)22-18(23)10-9-17(21-22)15-6-3-2-4-7-15/h2-10,13-14H,11-12H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEQKPIPYROCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CC=CS1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.

Attachment of Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

Formation of Propanamide Side Chain: The final step involves the formation of the propanamide side chain through an amidation reaction using propanoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or thiophene rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced pyridazinone derivatives.

Substitution Products: Halogenated or alkylated derivatives.

科学的研究の応用

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and photovoltaic materials.

Biological Studies: It is used in studies to understand the interaction of pyridazinone derivatives with enzymes and receptors.

作用機序

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic function. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Detailed Research Findings

Acetylcholinesterase Inhibitors (Compound 3)

Compound 3 (ZINC00220177) shares the pyridazinone core and propanamide linker with the target compound but substitutes the thiophen-2-yl ethyl group with a phenethyl moiety. Docking studies highlight its role in acetylcholinesterase inhibition, suggesting that aromatic substituents like phenethyl may optimize binding to hydrophobic pockets in the enzyme .

Anti-Inflammatory Pyridazinones (Compound 71)

Compound 71 (Fig. 1 in ) features a bromophenyl group and a methoxybenzyl substitution at the pyridazinone 5-position. Its anti-inflammatory activity underscores the importance of substituents on the pyridazinone ring.

Trifluoromethylphenyl Analog ()

The acetamide derivative with a trifluoromethylphenyl group (ChemSpider ID: 898132-80-4) demonstrates how electron-withdrawing groups can influence physicochemical properties. The trifluoromethyl group enhances metabolic stability compared to alkyl or aromatic substituents, suggesting that the target compound’s thiophene moiety might balance stability and bioavailability .

Thiophene Positional Isomer ()

The propanoic acid derivative with a thiophen-3-yl group (vs. 2-yl in the target compound) illustrates the impact of substitution patterns. Thiophen-2-yl’s orientation may better align with target binding sites, whereas 3-yl could introduce steric clashes, emphasizing the critical role of substituent positioning .

生物活性

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.42 g/mol. The structure features a pyridazine core, an oxo group, and thiophene moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties, particularly through inhibition of carbonic anhydrase (CA) isoforms, which are implicated in tumor progression and metastasis. The compound has shown promising results in inhibiting various cancer-related CA isoforms.

| Compound | Target Isoform | Inhibition Constant (nM) |

|---|---|---|

| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | hCA II | 5.3 |

| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | hCA IX | 4.9 |

| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | hCA XII | 8.7 |

These values indicate strong inhibitory activity against these isoforms, suggesting potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. Studies have reported that derivatives similar to this compound exhibit significant COX inhibitory activity:

| Compound | Target Enzyme | Inhibition Constant (nM) |

|---|---|---|

| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | COX-1 | 37.1 |

| 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | COX-2 | 34.2 |

These findings support the potential use of this compound in managing inflammatory conditions.

Antimicrobial Activity

The antimicrobial effects of pyridazine derivatives are well-documented, with studies indicating broad-spectrum activity against various pathogens. The specific compound under consideration has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

-

In Vitro Studies : A study conducted on the inhibitory effects of pyridazine derivatives on cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer)

- Results : IC50 values were found to be in the low micromolar range, indicating potent anticancer activity.

- Animal Models : In vivo studies using mouse models have shown that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。